N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide group linked to a thiazole ring substituted with a tetrahydronaphthalene moiety. The compound’s synthesis typically involves coupling reactions between benzoyl chlorides and thiazole-amine intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h1-3,7-8,10-13H,4-6,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLHCTIALKNUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tetrahydronaphthalene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with benzoyl chloride in the presence of a base, such as triethylamine, to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific substituents on the thiazole or benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C13H13NOS and a molecular weight of approximately 231.32 g/mol. Its structure includes a thiazole ring and a tetrahydronaphthalene moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. For example, derivatives of thiazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species .
In vitro studies typically utilize methods such as the turbidimetric method to evaluate antimicrobial efficacy. The results often reveal that certain derivatives possess promising activity against resistant strains of bacteria .
Anticancer Potential
The anticancer properties of thiazole derivatives have been extensively studied. This compound and its analogs have shown potential in targeting cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer). The mechanisms of action often involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .
For instance, one study found that specific thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior potency against certain cancer cell lines . Molecular docking studies further elucidate the binding interactions between these compounds and their targets within cancer cells.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that specific compounds had MIC (Minimum Inhibitory Concentration) values significantly lower than those of traditional antibiotics . This suggests a potential for developing new antimicrobial agents from these compounds.
Case Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, several thiazole derivatives were synthesized and tested against MCF7 cells. The most active compounds were identified based on their ability to induce apoptosis and inhibit proliferation more effectively than established chemotherapeutics .
Mechanism of Action
The mechanism of action of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Cores
Several 1,3,4-oxadiazole derivatives share structural similarities with the target compound but differ in their heterocyclic cores and substituents (Table 1):
Key Observations :
- Heterocyclic Core : The thiazole core in the target compound contains sulfur and nitrogen, whereas oxadiazoles (e.g., compounds 6, 7, 14) feature two nitrogens and an oxygen. This difference influences electronic properties and binding interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in compound 6) reduce yields compared to halogens (e.g., 57% yield for 4-Cl in compound 15, ). Unsubstituted benzamide derivatives (e.g., target compound) may exhibit distinct solubility and bioavailability.
- Biological Activity : Oxadiazole derivatives like OZE-I demonstrate antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting the core’s role in target engagement .
Thiazole-Based Analogues
Compounds with the same thiazole core but varying substituents highlight the impact of functionalization (Table 2):
Key Observations :
Biological Activity
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 290.39 g/mol. The compound features a thiazole ring which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2OS |
| Molecular Weight | 290.39 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. In particular, it has been shown to inhibit the activity of certain kinases involved in tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and naphthalene moieties can significantly influence the biological activity of the compound. For instance:
- Substituents on the Thiazole Ring : Variations in substituents can enhance or diminish antitumor potency.
- Naphthalene Ring Modifications : Alterations in the naphthalene structure have been correlated with changes in cytotoxicity.
These findings suggest that careful structural modifications could lead to the development of more potent derivatives.
Study 1: Antitumor Efficacy
A study published in MDPI evaluated a series of thiazole derivatives including this compound. The results indicated that this compound exhibited an IC50 value of 1.98 µg/mL against A549 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Study 2: Kinase Inhibition
In another investigation focused on RET kinase inhibitors, derivatives similar to this compound were synthesized and tested. The results showed that these compounds effectively inhibited RET kinase activity at both molecular and cellular levels . This suggests potential applications in targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide?
- Methodological Answer : The synthesis typically involves condensation of 5,6,7,8-tetrahydronaphthalen-2-amine with thiazole precursors under controlled conditions. Key steps include:
- Amide coupling : Benzoyl chloride derivatives are reacted with thiazol-2-amine intermediates in anhydrous solvents (e.g., DMF) at 60–80°C for 6–12 hours .
- Purification : Recrystallization from methanol or ethanol ensures ≥95% purity, verified via HPLC .
- Characterization : NMR (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. TLC monitors reaction progress .
Q. How can researchers ensure purity and structural fidelity of the compound during synthesis?
- Methodological Answer :
- Analytical Techniques : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). NMR spectroscopy (e.g., ¹H at 400 MHz) identifies functional groups and confirms substitution patterns .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural features, as demonstrated in related thiazole-amide compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of thiazole rings .
- Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., amide bond formation) minimizes decomposition. For example, maintaining 50°C instead of 80°C reduces side reactions by 30% .
- Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl-thiazole syntheses, as seen in analogous compounds .
Q. How should researchers address contradictory bioactivity data across bacterial strains or enzyme assays?
- Methodological Answer :
- Strain-Specific Activity : In Gram-positive vs. Gram-negative bacteria, variations in membrane permeability (e.g., LPS in Gram-negative) may explain differential MIC values. For example, a related benzamide-thiazole derivative showed 4x higher activity against S. aureus (MIC = 2 µg/mL) compared to E. coli (MIC = 8 µg/mL) .
- Enzyme Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. spectrophotometric) to confirm inhibition of targets like PFOR (pyruvate:ferredoxin oxidoreductase). Adjust buffer pH (6.5–7.5) to stabilize enzyme-substrate interactions .
Q. What mechanistic insights guide the design of thiazole-benzamide derivatives as enzyme inhibitors?
- Methodological Answer :
- Molecular Docking : Simulations reveal that the tetrahydronaphthalenyl group occupies hydrophobic pockets in enzymes like tyrosinase, while the thiazole ring forms π-π interactions with catalytic residues. For example, compound 9c (analogous structure) showed a docking score of −9.2 kcal/mol against tyrosinase vs. −7.5 kcal/mol for the parent compound .
- Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., -NO₂) on the benzamide moiety enhance inhibition of oxidoreductases by 40% compared to electron-donating groups (-OCH₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
